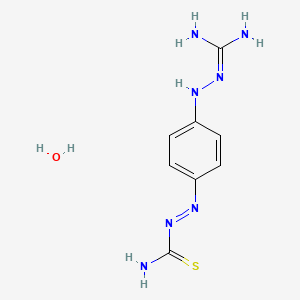

Ambazone monohydrate

描述

Ambazone monohydrate is an oral antiseptic . It was patented in 1957 by Bayer under the trade name Iversal and is still used in Russia, countries of the former Soviet Union, Poland, and Romania . It has not been approved by the United States Food and Drug Administration (FDA) .

Molecular Structure Analysis

The crystal structures of the monohydrate and anhydrous forms of ambazone were determined by single-crystal X-ray diffraction (SC-XRD) . Ambazone monohydrate is characterized by an infinite three-dimensional network involving the water molecules, whereas anhydrous ambazone forms a two-dimensional network via hydrogen bonds .Chemical Reactions Analysis

The reversible transformation between the monohydrate and anhydrous forms of ambazone was evidenced by thermal analysis, temperature-dependent X-ray powder diffraction, and accelerated stability at elevated temperature and relative humidity (RH) .Physical And Chemical Properties Analysis

Ambazone monohydrate is a dark brown, odorless, tasteless powder . It has a melting point of 192–194 °C (decomp.) . Its solubility per 100 ml is 0.2 mg in water, 0.5 mg in methanol, 0.3 mg in chloroform, and 6.5 mg in 1-butanol .科研应用

晶体结构和物理化学特性

- 使用单晶X射线衍射研究了Ambazone单水合物的晶体结构,包括其单水合物和无水物形式。单水合物形式通过水分子形成三维网络,而无水物形式通过氢键形成二维网络。这些形式可以通过热分析和其他方法可逆转变。还发现了一种新的Ambazone醋酸盐溶剂形式,具有改善的溶解度和溶出速度,尽管需要受控的存储条件 (Muresan-Pop et al., 2014)。

Ambazone-谷氨酸盐

- 对Ambazone单水合物和谷氨酸的研究导致了一种新的固体形式,即Ambazone-谷氨酸盐。使用各种光谱技术和热分析对这种形式进行了表征。Ambazone-谷氨酸盐在单斜晶系中结晶,其形成支持了Ambazone的改良性能 (Muresan-Pop et al., 2011)。

抗肿瘤应用

- Ambazone在动物模型中对各种肿瘤表现出活性。其抗肿瘤作用似乎是通过免疫系统介导的。研究表明Ambazone与模型膜系统的相互作用以及对细胞cAMP含量的影响,为其免疫和抗肿瘤活性提供了基础 (Löber & Hoffmann, 1990)。

Ambazone与过渡金属离子的络合物

- Ambazone以其防腐和抗肿瘤特性而闻名,被用于合成与Zn(II)、Fe(III)和Cu(II)的金属络合物。通过各种技术对这些络合物进行了表征,并研究了它们的热降解过程。揭示了这些络合物的多阶段分解过程,表明在制药配方中具有潜在应用 (Şoica等,2014)。

Ambazone与对氨基苯甲酸的盐

- 获得了Ambazone与对氨基苯甲酸的新盐,显示出改善的溶解度和抗菌活性。通过各种方法对这种盐进行了表征,表明其作为治疗革兰氏阴性细菌感染的替代治疗的潜力 (Muresan-Pop et al., 2015)。

未来方向

The reversible transformation between the monohydrate and anhydrous forms of ambazone was evidenced by thermal analysis, temperature-dependent X-ray powder diffraction, and accelerated stability at elevated temperature and relative humidity (RH) . Additionally, a novel ambazone acetate salt solvate form was obtained and its nature was elucidated by SC-XRD . Powder dissolution measurements revealed a substantial solubility and dissolution rate improvement of the acetate salt solvated form in water and physiological media compared with ambazone forms . Also, the acetate salt solvate displayed good thermal and solution stability but it transformed to the monohydrate on storage at elevated temperature and RH . This suggests that despite the requirement for controlled storage conditions, the acetate salt solvated form could be an alternative to ambazone when solubility and bioavailability improvement is critical for the clinical efficacy of the drug product .

性质

IUPAC Name |

[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N7S.H2O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16;/h1-4,12H,(H2,11,16)(H4,9,10,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMCHEYASLTJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=C(N)N)N=NC(=S)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859471 | |

| Record name | Ambazone monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ambazone monohydrate | |

CAS RN |

6011-12-7 | |

| Record name | Ambazone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambazone monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMBAZONE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37HWA5Q4FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

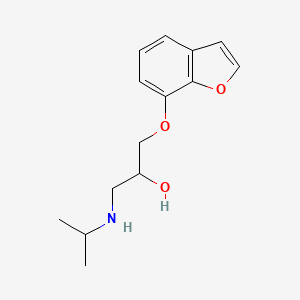

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-(4-{[(6s)-2-(Hydroxymethyl)-4-Oxo-4,6,7,8-Tetrahydro-1h-Cyclopenta[g]quinazolin-6-Yl](Prop-2-Yn-1-Yl)amino}benzoyl)-L-Gamma-Glutamyl-D-Glutamic Acid](/img/structure/B1666945.png)

ethanoic Acid](/img/structure/B1666950.png)

![(2R,6S,13aR,14aR,16aS,Z)-6-(((Cyclopentyloxy)carbonyl)amino)-2-((2-(2-isobutyramidothiazol-4-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-5,16-dioxo-1,2,3,6,7,8,9,10,11,13a,14,15,16,16a-tetradecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecine-14a(5H)-carboxylic acid](/img/structure/B1666951.png)

![4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B1666953.png)